molecular formula C8H5ClFNO2S B3375295 4-fluoro-1H-indole-3-sulfonyl chloride CAS No. 1092351-41-1

4-fluoro-1H-indole-3-sulfonyl chloride

Cat. No. B3375295
CAS RN: 1092351-41-1
M. Wt: 233.65 g/mol
InChI Key: HCEDXJKFLXWKEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-1H-indole-3-sulfonyl chloride is a chemical compound with the CAS Number: 1092351-41-1 . It has a molecular weight of 233.65 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5ClFNO2S/c9-14(12,13)7-4-11-6-3-1-2-5(10)8(6)7/h1-4,11H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that sulfonyl chlorides are generally reactive and can undergo various reactions . For instance, they can react with amines to form sulfonamides, which are important in many pharmaceutical compounds .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 233.65 .

Scientific Research Applications

Synthesis of Biologically Important Compounds

4-Fluoro-1H-indole-3-sulfonyl chloride has been utilized in the synthesis of biologically significant compounds. For instance, Ibrahim et al. (2020) synthesized a series of indole-based-sulfonamide derivatives, which included variations of this compound. These derivatives displayed varied electrochemical behaviors depending on their indole sulfonamide moiety modifications. This study highlights the role of this compound in understanding structure-activity relationships of these compounds (Ibrahim et al., 2020).

Crystallographic Studies

The derivatives of this compound have been studied for their crystallographic properties. Ohba et al. (2012) investigated three derivatives, revealing how the sulfonyl and fluorine groups influence the molecular structure and interactions. This research contributes to the understanding of how modifications in chemical structures impact molecular behavior (Ohba et al., 2012).

Catalytic and Synthetic Applications

The compound has been used in various synthetic pathways. Kumaraswamy et al. (2015) developed an iodine-catalyzed process for the efficient synthesis of indole 3-sulfenylether molecules using aryl-/alkyl sulfonyl chlorides, including this compound. This methodology indicates the potential of such compounds in organic synthesis (Kumaraswamy et al., 2015).

Antimicrobial Activity

Derivatives of this compound have been evaluated for their antimicrobial properties. Janakiramudu et al. (2017) synthesized a series of sulfonamides and carbamates using this compound and tested their antimicrobial potency, revealing significant activity against various bacterial and fungal strains (Janakiramudu et al., 2017).

Safety and Hazards

The safety data sheet for 4-fluoro-1H-indole-3-sulfonyl chloride is available . It’s important to handle this compound with care, as it may pose certain hazards. Always refer to the safety data sheet for detailed information.

properties

IUPAC Name

4-fluoro-1H-indole-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO2S/c9-14(12,13)7-4-11-6-3-1-2-5(10)8(6)7/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEDXJKFLXWKEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=CN2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-fluoro-1H-indole-3-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
4-fluoro-1H-indole-3-sulfonyl chloride
Reactant of Route 3
4-fluoro-1H-indole-3-sulfonyl chloride
Reactant of Route 4
Reactant of Route 4
4-fluoro-1H-indole-3-sulfonyl chloride
Reactant of Route 5
4-fluoro-1H-indole-3-sulfonyl chloride
Reactant of Route 6
Reactant of Route 6
4-fluoro-1H-indole-3-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.